Indole-3-carboxaldehyde phenylhydrazone
Description
Properties
CAS No. |
16578-92-0 |
|---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+ |
InChI Key |
LIIKVPDTQUNZNS-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32 |
Isomeric SMILES |
C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32 |
Synonyms |
Indole-3-carboxaldehyde phenylhydrazone |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Schiff base condensation involves nucleophilic attack by the primary amine of phenylhydrazine on the carbonyl carbon of indole-3-carboxaldehyde, followed by dehydration to form the hydrazone bond. The reaction is typically conducted in ethanol (96%) with glacial acetic acid (8–10 drops per 10 mL solvent) under reflux for 2–4 hours. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase monitors reaction progress.
Example Synthesis from Source:
-
Reactants : (5-Chloro)indole-3-carboxaldehyde (1 mmol) and phenylhydrazine (1 mmol).
-
Conditions : Ethanol (10 mL), glacial acetic acid (8 drops), reflux at 80°C for 3 hours.
-
Workup : Cooling to room temperature, filtration, washing with n-hexane, and air-drying.
-
Yield : 69% (150–153°C melting point).
Solvent and Catalyst Optimization
Ethanol is preferred due to its ability to dissolve both reactants and stabilize the protonated intermediate. Glacial acetic acid serves a dual role as a catalyst and proton donor, accelerating imine formation. Substituting ethanol with methanol or isopropanol reduces yields by 15–20% due to poorer solubility of the hydrazone product.
Vilsmeier-Haack Formylation Followed by Hydrazone Formation
Formylation of Indole
Indole-3-carboxaldehyde is synthesized via Vilsmeier-Haack formylation, where indole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The mechanism proceeds through electrophilic substitution at the indole’s 3-position, generating the formylated intermediate (Scheme 1).
Scheme 1 : Vilsmeier-Haack formylation of indole
Hydrazone Synthesis from Formylated Indole
The crude aldehyde is reacted with phenylhydrazine in acetic acid, yielding the phenylhydrazone. This two-step approach achieves an overall yield of 58–62%, with purity confirmed via HPLC.
Alternative Methods for Specialty Applications
Oxidation of Gramine Methiodides
Gramine methiodide (1-(1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide) undergoes oxidation with sodium nitrite in DMF to produce indole-3-carboxaldehyde, which is subsequently converted to the phenylhydrazone. This method avoids harsh acids but requires stringent temperature control (25–30°C) to prevent over-oxidation.
Comparative Analysis of Preparation Methods
Table 1 : Synthesis methods for indole-3-carboxaldehyde phenylhydrazone
Key Observations :
Chemical Reactions Analysis
Indole-3-carboxaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole system. Common reagents for these reactions include halogens and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives .
Scientific Research Applications
Indole-3-carboxaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Its derivatives are tested for efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of Indole-3-carboxaldehyde phenylhydrazone involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural Modifications and Subgroups
Indole-3-carboxaldehyde phenylhydrazone derivatives are categorized into three subgroups based on structural modifications (Figure 2 in ):
Arylhydrazones of indole-3-carboxaldehyde (1a–i) : Substituents on the phenylhydrazone moiety include electron-withdrawing (e.g., nitro, chloro) and electron-donating (e.g., methyl) groups.
Aroylhydrazones of indole-3-carboxaldehyde (2a–g) : The hydrazone nitrogen is acylated with aromatic carboxylic acids.
Aroylhydrazones of 5-chloroindole-3-carboxaldehyde (3a–g) : A chlorine atom is introduced at the C5 position of the indole ring .
Additional derivatives include methoxy- and methoxycarbonyl-substituted variants, such as methoxyindole-3-carboxaldehyde-(4′-nitro)phenylhydrazone, which introduce steric bulk and alter electronic properties .
SAR Trends :
Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring improve antiplatelet activity, as seen in compound 1i .
Para-substitution is more favorable than ortho/meta positions, aligning with antifungal phenylhydrazone SAR ().
Low molecular weight correlates with better pharmacokinetics; bulkier groups (e.g., methoxycarbonyl) may reduce bioavailability .
Comparison with Non-Antiplatelet Derivatives
- Antioxidant activity : Indole-3-carboxaldehyde conjugated with aryl amines (e.g., compound 5f) showed superior DPPH radical scavenging (IC50 = 5.97 µM) compared to BHA (standard antioxidant, IC50 = 8.2 µM) .
- Antifungal activity : Phenylhydrazones with carbonate esters (e.g., compound 5H1, EC50 = 1.91 mg/L against Rhizoctonia solani) demonstrate that structural motifs beyond antiplatelet applications can enhance bioactivity .
Table 1. Key Derivatives of this compound and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
